molecular formula C19H25BClNO4 B3085075 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride CAS No. 1150271-39-8

5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride

Cat. No. B3085075
CAS RN: 1150271-39-8
M. Wt: 377.7 g/mol
InChI Key: IJLRKWDOFMDJGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic esters like “5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The most commonly employed boronic esters for this coupling are generally the pinacol, neopentyl, and catechol boronic esters . Protodeboronation of these esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .

Scientific Research Applications

Suzuki–Miyaura Coupling

5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride: is a versatile reagent for Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. Key features of SM coupling include mild reaction conditions, functional group tolerance, and environmentally benign reagents . Researchers use this compound as an organoboron reagent in SM coupling to synthesize complex molecules.

Ligand-Free Palladium-Catalyzed Suzuki Coupling

The compound serves as a reagent in ligand-free palladium-catalyzed Suzuki coupling reactions. These reactions allow the construction of biaryl compounds, which find applications in medicinal chemistry, materials science, and natural product synthesis. The ligand-free conditions simplify the reaction setup and enhance efficiency .

Preparation of HIV-1 Protease Inhibitors

Researchers have explored the use of 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride in the synthesis of HIV-1 protease inhibitors. These inhibitors play a crucial role in antiretroviral therapy by blocking the activity of the viral protease enzyme, thus inhibiting viral replication .

DYRK1A Inhibitors

The compound contributes to the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These derivatives act as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase involved in neurodevelopmental disorders and neurodegenerative diseases. Understanding DYRK1A inhibition may lead to therapeutic interventions .

Potential Cancer Therapeutics

Researchers have investigated the compound’s potential as a cancer therapeutic agent. It shows promise in inhibiting specific kinases, including PDK1 (phosphoinositide-dependent kinase 1) and protein kinase CK2. These kinases play critical roles in cell signaling pathways and cancer progression. Further studies aim to optimize its efficacy and safety .

Protodeboronation Reactions

Protodeboronation reactions involve the removal of boron groups from boronate esters. While not exclusive to this compound, it’s worth noting that boronate esters like 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride participate in such reactions. Researchers have explored protodeboronation as a synthetic tool for constructing complex molecules, including natural products and pharmaceuticals .

Mechanism of Action

Target of Action

It is known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The compound, being a boronic acid derivative, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction . This reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond with electrophilic organic groups, while transmetalation involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound indirectly influences the biochemical pathways associated with these substances.

Pharmacokinetics

It’s worth noting that boronic acids and their derivatives are generally considered to be stable, readily prepared, and environmentally benign , which may influence their pharmacokinetic properties.

Result of Action

The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of a wide range of organic compounds, impacting various molecular and cellular processes depending on the specific compounds synthesized .

Future Directions

The future directions for “5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride” and similar boronic esters could involve further development of their synthesis methods and applications in organic synthesis . For example, a valuable but unknown transformation, formal anti-Markovnikov alkene hydromethylation, has been achieved using a radical approach . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4.ClH/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14;/h6-12H,13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLRKWDOFMDJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150271-39-8
Record name Pyridine, 3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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